Cas no 2731008-33-4 (2-1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine dihydrochloride)

2-1-(3-Chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine dihydrochloride is a benzimidazole-derived compound with potential applications in pharmaceutical and chemical research. Its structure features a 3-chlorophenyl substitution on the benzodiazole core, enhancing its reactivity and binding affinity in biological systems. The dihydrochloride salt form improves solubility and stability, facilitating handling and formulation. This compound may serve as a key intermediate in the synthesis of bioactive molecules, particularly in the development of receptor-targeted agents. Its well-defined chemical properties and purity make it suitable for rigorous experimental studies, including structure-activity relationship investigations. The presence of the chlorophenyl group may contribute to selective interactions in medicinal chemistry applications.
2-1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine dihydrochloride structure
2731008-33-4 structure
Product name:2-1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine dihydrochloride
CAS No:2731008-33-4
MF:C15H16Cl3N3
Molecular Weight:344.666640281677
MDL:MFCD34562865
CID:5614583
PubChem ID:165605112

2-1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine dihydrochloride 化学的及び物理的性質

名前と識別子

    • 2731008-33-4
    • 2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
    • EN300-33365660
    • 2-1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine dihydrochloride
    • MDL: MFCD34562865
    • インチ: 1S/C15H14ClN3.2ClH/c16-11-4-3-5-12(10-11)19-14-7-2-1-6-13(14)18-15(19)8-9-17;;/h1-7,10H,8-9,17H2;2*1H
    • InChIKey: OPDXNLAYOVRSLN-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)N1C2C=CC=CC=2N=C1CCN.Cl.Cl

計算された属性

  • 精确分子量: 343.040981g/mol
  • 同位素质量: 343.040981g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 2
  • 重原子数量: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 299
  • 共价键单元数量: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.8Ų

2-1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-33365660-0.5g
2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
2731008-33-4 95%
0.5g
$936.0 2023-09-04
Enamine
EN300-33365660-1.0g
2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
2731008-33-4 95%
1g
$1200.0 2023-06-03
Enamine
EN300-33365660-1g
2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
2731008-33-4 95%
1g
$1200.0 2023-09-04
1PlusChem
1P0289AN-250mg
2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
2731008-33-4 95%
250mg
$796.00 2024-05-07
Enamine
EN300-33365660-5g
2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
2731008-33-4 95%
5g
$3479.0 2023-09-04
Enamine
EN300-33365660-5.0g
2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
2731008-33-4 95%
5g
$3479.0 2023-06-03
Enamine
EN300-33365660-0.25g
2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
2731008-33-4 95%
0.25g
$594.0 2023-09-04
Enamine
EN300-33365660-10.0g
2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
2731008-33-4 95%
10g
$5159.0 2023-06-03
Enamine
EN300-33365660-0.05g
2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
2731008-33-4 95%
0.05g
$278.0 2023-09-04
Enamine
EN300-33365660-0.1g
2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
2731008-33-4 95%
0.1g
$416.0 2023-09-04

2-1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine dihydrochloride 関連文献

2-1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine dihydrochlorideに関する追加情報

Introduction to 2-1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine dihydrochloride (CAS No. 2731008-33-4)

2-1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine dihydrochloride, identified by its CAS number 2731008-33-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, a derivative of benzodiazole and phenylamine, has garnered attention due to its structural complexity and potential biological activities. The presence of a 3-chlorophenyl group and a benzodiazol-2-yl moiety introduces unique electronic and steric properties, making it a valuable candidate for further investigation in drug discovery.

The chemical structure of 2-1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine dihydrochloride consists of a benzodiazole core fused with an ethanamine group, further substituted with a chlorophenyl ring. This configuration suggests potential interactions with various biological targets, including enzymes and receptors. The dihydrochloride salt form enhances the solubility and stability of the compound, facilitating its use in both in vitro and in vivo studies.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action for such compounds more accurately. Studies indicate that the benzodiazol-2-yl group may interact with serotonergic and dopaminergic systems, which are implicated in neurological disorders. The 3-chlorophenyl substituent could modulate these interactions by influencing electron distribution and steric hindrance.

In the context of medicinal chemistry, the synthesis of analogs of 2-1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine dihydrochloride has been explored to optimize pharmacological properties. Modifications such as varying the substitution pattern on the benzodiazole ring or introducing additional functional groups have revealed compounds with enhanced potency or selectivity. For instance, derivatives with different halogen atoms on the phenyl ring have shown altered receptor binding profiles, suggesting diverse therapeutic applications.

One particularly intriguing aspect of this compound is its potential role in central nervous system (CNS) disorders. Preclinical data suggest that molecules structurally related to 2-1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine dihydrochloride may exhibit anxiolytic, antidepressant, or anticonvulsant effects. These effects are attributed to their ability to modulate neurotransmitter release or receptor activity. The precise mechanism remains an area of active research, but initial findings are promising.

The synthesis of 2-1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine dihydrochloride involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are crucial for characterizing the compound's structure and purity.

From a regulatory perspective, the development of new pharmaceutical entities like 2-hydroxypropyl-methocelium chloride CAS No 8006370 requires rigorous testing to assess safety and efficacy. Preclinical studies involving cell cultures and animal models are essential before human trials can commence. These studies help identify potential side effects and optimal dosing regimens. The integration of machine learning algorithms has further accelerated this process by predicting drug-like properties and potential toxicity.

The pharmacokinetic profile of 2-hydroxypropyl-methocelium chloride CAS No 8006370, while not directly related to our primary compound but relevant in pharmaceutical development contexts, provides insights into how structurally similar molecules might behave in vivo. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) are carefully evaluated to ensure therapeutic efficacy while minimizing adverse effects.

Future research directions for 2-hydroxypropyl-methocelium chloride CAS No 8006370 may include exploring its role in neuroprotection or as a precursor for more complex derivatives. The growing interest in multitarget drugs has prompted investigations into compounds that can simultaneously modulate multiple pathways relevant to CNS disorders. Such strategies could lead to more effective treatments with fewer side effects.

In conclusion,cas no2731008 33 4 hydrochloride represents a fascinating compound with potential applications in pharmaceuticals. Its unique structural features make it a promising candidate for further exploration in drug discovery efforts aimed at treating neurological conditions. As research progresses,cas no2731008 33 4 hydrochlorideand its analogs are likely to contribute significantly to our understanding of CNS pharmacology and lead to novel therapeutic interventions.

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